Dual DAT/SERT Inhibition with 3-Carboxylate Derivative
A derivative of this compound, (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate, exhibits exceptionally high potency as a dual dopamine transporter (DAT) and serotonin transporter (SERT) inhibitor. Its activity is directly compared to cocaine, a well-known but non-selective monoamine transporter inhibitor [1].
| Evidence Dimension | Binding Affinity (Ki) at Dopamine Transporter (DAT) and Serotonin Transporter (5-HTT) |
|---|---|
| Target Compound Data | DAT Ki = 21 nM, 5-HTT Ki = 7.6 nM |
| Comparator Or Baseline | Cocaine: DAT Ki ≈ 250-500 nM (literature range) |
| Quantified Difference | ~12-24x more potent at DAT, ~33-66x more potent at 5-HTT (based on reported cocaine Ki ranges) |
| Conditions | Inhibition of [³H]WIN 35,428 binding to rat striatal membranes (DAT) and [³H]paroxetine binding to rat cortical membranes (5-HTT) |
Why This Matters
This data demonstrates the scaffold's capacity to generate high-affinity ligands for key CNS targets, making it a strategic starting point for neuroscience drug discovery programs.
- [1] Tamiz, A. P., et al. Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 2000, 43(6), 1215-1222. DOI: 10.1021/jm9905561. View Source
